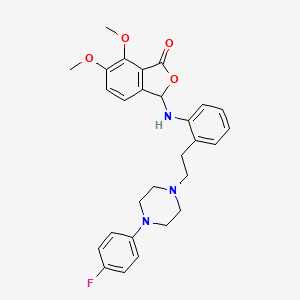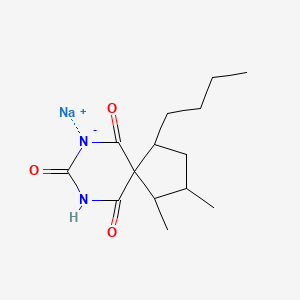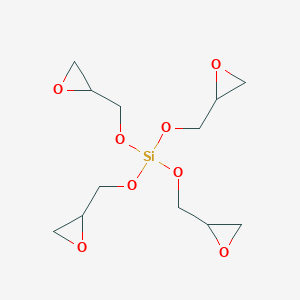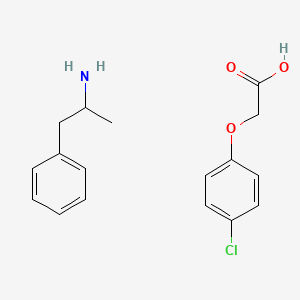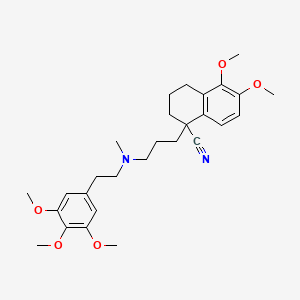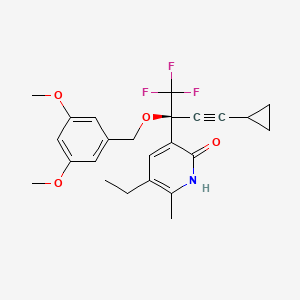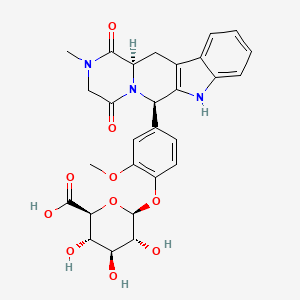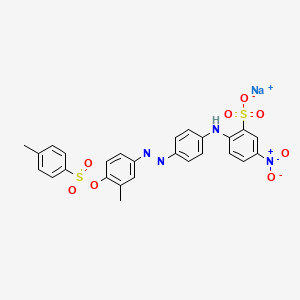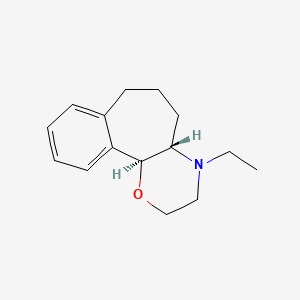
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Tetrahydro-N-(2,4,6-trimethylphenyl) Group:
- N-alkylation reactions using 2,4,6-trimethylphenyl halides under basic conditions.
Formation of the Hydrochloride Salt:
- Treatment with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for efficient cyclization.
- Catalysts to enhance reaction rates and yields.
- Purification techniques like crystallization and chromatography to ensure high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrolizine Core:
- Starting with a suitable precursor such as a pyrrole derivative.
- Cyclization reactions to form the bicyclic pyrrolizine structure.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products could be amines or alcohols.
- Substitution products depend on the substituents introduced.
Scientific Research Applications
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
- 1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
- Tetrahydro-N-(2,4,6-trimethylphenyl) derivatives: Compounds with the same substituent but different core structures.
Uniqueness:
- The combination of the pyrrolizine core with the tetrahydro-N-(2,4,6-trimethylphenyl) group and the acetamide functionality makes this compound unique. It offers a distinct set of chemical properties and potential biological activities compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
88069-55-0 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)19-16(21)12-18-6-4-8-20(18)9-5-7-18;/h10-11H,4-9,12H2,1-3H3,(H,19,21);1H |
InChI Key |
ZHMGWSYQJRJKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC23CCCN2CCC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




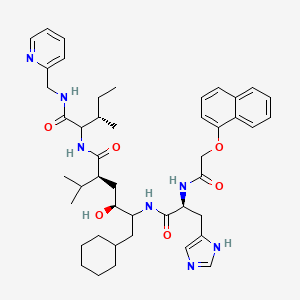
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
